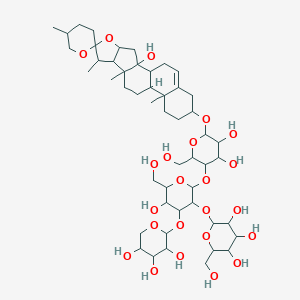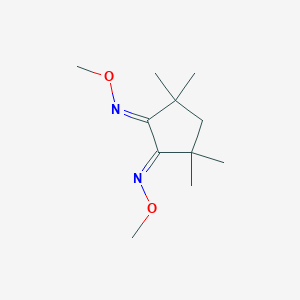
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)-, commonly known as CDTM, is a versatile organic compound that has been widely used in scientific research applications. CDTM is a bis(o-methyloxime) derivative of cyclopentane-1,2-dione, which is a cyclic diketone. The compound has a molecular formula of C14H28N2O4 and a molecular weight of 288.39 g/mol.
作用机制
The mechanism of action of CDTM is based on its ability to form stable complexes with metal ions. The compound has a bidentate ligand that can coordinate with metal ions through its two oxygen atoms. The metal complexes formed by CDTM can exhibit various biological activities depending on the nature of the metal ion and the ligand environment.
Biochemical and Physiological Effects:
CDTM has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. CDTM has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA.
实验室实验的优点和局限性
CDTM has several advantages for lab experiments. The compound is stable and easy to handle, and it can form stable complexes with metal ions. CDTM can be used for the determination of metal ions in various samples, and it can also be used in the synthesis of metal complexes for catalytic and biological applications. However, CDTM has some limitations for lab experiments. The compound is relatively expensive, and its synthesis requires specialized knowledge and equipment.
未来方向
CDTM has several potential future directions for scientific research. The compound can be used in the synthesis of metal complexes for various applications, including catalysis, drug delivery, and imaging. CDTM can also be used in the development of new antimicrobial and anticancer agents. The compound can be modified to improve its properties, such as its stability, selectivity, and toxicity. Further research is needed to explore the full potential of CDTM in various scientific fields.
Conclusion:
CDTM is a versatile organic compound that has been widely used in scientific research applications. The compound can form stable complexes with metal ions and has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities. CDTM has several potential future directions for scientific research, including the development of new antimicrobial and anticancer agents and the synthesis of metal complexes for various applications.
合成方法
CDTM can be synthesized by reacting cyclopentane-1,2-dione with hydroxylamine-O-sulfonic acid and sodium acetate in the presence of acetic acid. The reaction mixture is then treated with methyl hydroxylamine hydrochloride to yield the bis(o-methyloxime) derivative of cyclopentane-1,2-dione. The reaction mechanism involves the formation of a cyclic intermediate followed by the addition of the hydroxylamine-O-sulfonic acid to the diketone.
科学研究应用
CDTM has been widely used in scientific research applications due to its ability to form stable complexes with metal ions. The compound has been used as a chelating agent for the determination of metal ions in various samples. CDTM has also been used in the synthesis of metal complexes for catalytic and biological applications. The compound has been reported to exhibit antimicrobial and anticancer activities.
属性
CAS 编号 |
140210-44-2 |
|---|---|
产品名称 |
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (E, E)- |
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC 名称 |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8-,13-9- |
InChI 键 |
RECQGPOZJVAMAO-JMVBYTIWSA-N |
手性 SMILES |
CC1(/C(=N\OC)/C(=N/OC)/C(C1)(C)C)C |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
规范 SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





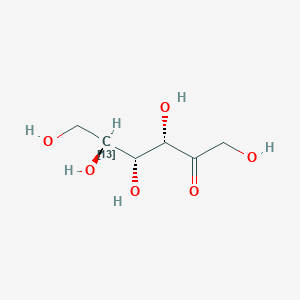
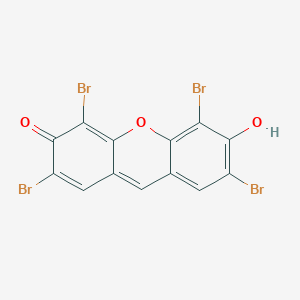
![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
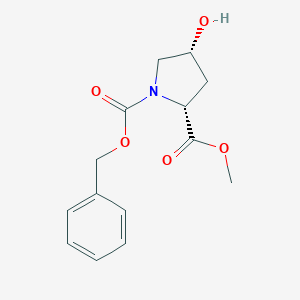


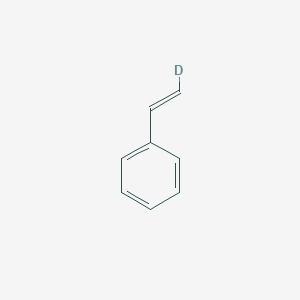


![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
